Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate
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Overview
Description
- It falls under the category of pharmaceutical ligands and has been studied for its potential therapeutic applications.
WAY-326452: (CAS: 870763-76-1) is a chemical compound with the molecular formula C23H25N3O3S and a molecular weight of 423.5 g/mol
Preparation Methods
Industrial Production: Similarly, industrial production methods are not explicitly documented. it’s likely that research and development efforts have explored scalable production routes.
Chemical Reactions Analysis
Reactivity: WAY-326452 may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.
Major Products: The major products resulting from these reactions are not explicitly specified in the available data.
Scientific Research Applications
Chemistry: WAY-326452’s potential applications in chemistry are still being explored. Researchers may investigate its role as a ligand or catalyst.
Biology: In biology, WAY-326452 could be studied for its interactions with cellular targets, receptors, or enzymes.
Medicine: Its pharmacological properties may make it relevant for drug discovery or as a lead compound.
Industry: WAY-326452 might find applications in the pharmaceutical industry for drug development.
Mechanism of Action
- The precise mechanism by which WAY-326452 exerts its effects remains an area of active investigation.
Molecular Targets: Researchers would explore potential molecular targets (e.g., receptors, enzymes) affected by WAY-326452.
Pathways Involved: Understanding the signaling pathways modulated by this compound is crucial for its therapeutic relevance.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRJBILOGUCDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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